molecular formula C23H30N2O2 B3474250 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B3474250
M. Wt: 366.5 g/mol
InChI Key: SCHIYFAUFDQCAE-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with methyl and isopropyl groups at the 3- and 4-positions, respectively. The acetamide moiety links this phenoxy group to a phenyl ring bearing a piperidin-1-yl substituent at the para position. The compound’s molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.5 g/mol, and its IUPAC name reflects its distinct substitution pattern .

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17(2)22-12-11-21(15-18(22)3)27-16-23(26)24-19-7-9-20(10-8-19)25-13-5-4-6-14-25/h7-12,15,17H,4-6,13-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIYFAUFDQCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-4-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-(piperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenoxy or piperidinyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperidinyl derivatives.

Scientific Research Applications

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.

    Biological Studies: The compound is employed in studies investigating its effects on cellular pathways and molecular targets.

    Pharmacology: It serves as a reference compound in pharmacological assays to evaluate its efficacy and potency.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Chloro-N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide (Compound 9, )

  • Structure : Features a chloroacetamide core linked to a phenyl ring substituted with a hydroxypropoxy-piperidine group.
  • Key Differences: The target compound lacks the chlorine atom and hydroxypropoxy chain but retains the piperidinyl-phenyl linkage. The phenoxy group in the target compound introduces bulkier substituents (methyl/isopropyl) compared to the simpler chloroacetamide in Compound 7.
  • Implications: The hydroxypropoxy-piperidine moiety in Compound 9 may enhance solubility due to its polar hydroxy group, whereas the methyl/isopropyl phenoxy group in the target compound could improve lipophilicity and membrane permeability .

2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()

  • Structure : Contains a sulfonyl-piperidine substituent on the phenyl ring and a methoxyphenyl group on the acetamide.
  • The 4-methylpiperidinyl group may reduce steric hindrance compared to the unsubstituted piperidine in the target compound.
  • Implications: Sulfonyl groups often enhance metabolic stability but may reduce bioavailability due to increased polarity. The target compound’s phenoxy group could offer a balance between lipophilicity and metabolic resistance .

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-{4-[(propan-2-yl)oxy]phenyl}acetamide ()

  • Structure : Nearly identical to the target compound but substitutes the piperidin-1-yl group with an isopropoxy group on the phenyl ring.
  • Key Differences :
    • Replacement of piperidine with isopropoxy removes the basic nitrogen, likely reducing interactions with cationic binding sites (e.g., ion channels or GPCRs).
    • Molecular weight: 341.45 g/mol (vs. 352.5 g/mol for the target compound).
  • Implications : The absence of the piperidine ring may simplify synthesis but limit affinity for targets requiring heterocyclic interactions. The isopropoxy group could improve solubility but reduce membrane penetration compared to the piperidinyl group .

Pharmacological and Physicochemical Properties

TRPA1 Inhibitors ()

  • Examples : HC-030031 (IC₅₀: 4–10 µM) and CHEM-5861526.
  • Comparison: While structurally distinct (purine-derived), these compounds highlight the role of acetamide derivatives in targeting ion channels. The target compound’s phenoxy-piperidine structure may offer unique selectivity compared to purine-based TRPA1 blockers .

Anticancer Acetamides ()

  • Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (IC₅₀: 1.8 µM on Caco-2 cells).
  • Comparison: Thiadiazole and pyridine rings in these compounds enhance planar rigidity, favoring DNA intercalation. The target compound’s flexible piperidine and phenoxy groups may instead favor protein-binding interactions .

Biological Activity

The compound 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure, which includes a phenoxy group, an acetamide moiety, and a piperidine ring. Its molecular formula is C₁₈H₂₄N₂O₂, with a molecular weight of approximately 300.39 g/mol. This article explores the biological activity of this compound, including its potential pharmacological applications, structure-activity relationships (SAR), and related case studies.

Structural Insights

The structural components of this compound suggest potential interactions with biological systems due to the presence of the piperidine and phenoxy groups. These groups are known to influence pharmacological activity, making the compound a candidate for various therapeutic applications.

Structural Comparison

The following table summarizes compounds that share structural similarities with This compound :

Compound NameStructureUnique Features
N-[4-(piperidin-1-yl)phenyl]acetamideContains piperidine and acetamideLacks phenoxy group
2-[3-methylphenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamideSimilar core structureDifferent alkyl substituents
2-(4-chlorophenoxy)-N-[4-(morpholin-1-yl)phenyl]acetamideMorpholine instead of piperidinePotentially different biological activity

Case Studies and Research Findings

Several studies highlight the biological activities associated with similar compounds:

Case Study 1: Antibacterial Evaluation

A study focused on N-phenylacetamide derivatives revealed that compounds with specific substitutions exhibited effective antibacterial properties. The minimum effective concentration (EC50) values were determined, showing that certain derivatives could outperform traditional antibiotics .

Case Study 2: Anticancer Activity

Research into piperidine-linked compounds indicated notable activity against leukemia cell lines, with some exhibiting IC50 values in the nanomolar range. These findings suggest that modifications to the piperidine and phenoxy groups can lead to enhanced anticancer efficacy .

The proposed mechanism of action for This compound involves:

  • Hydrophobic Interactions : The phenoxy moiety likely engages with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The piperidine ring may form hydrogen bonds with amino acid residues in target proteins, modulating enzyme activity and receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.